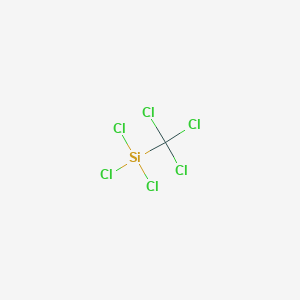
Benzene,2-chloro-1-(1-methylethoxy)-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, nitro, and isopropoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- typically involves the nitration of 2-chloro-3-[(propan-2-yl)oxy]benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the chlorination of benzene, followed by nitration and subsequent etherification with isopropanol. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The nitro group in Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- can undergo reduction reactions to form amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed:
Reduction: 2-Chloro-1-amino-3-[(propan-2-yl)oxy]benzene.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and isopropoxy groups may also influence the compound’s reactivity and interactions with enzymes and receptors.
Comparación Con Compuestos Similares
2-Chloro-1-nitrobenzene: Lacks the isopropoxy group, making it less sterically hindered.
1-Chloro-2-nitrobenzene: Similar structure but different substitution pattern on the benzene ring.
3-Nitro-4-chlorophenol: Contains a hydroxyl group instead of an isopropoxy group.
Uniqueness: Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where steric and electronic effects are crucial.
Propiedades
Número CAS |
16762-86-0 |
|---|---|
Fórmula molecular |
C9H10ClNO3 |
Peso molecular |
215.63 g/mol |
Nombre IUPAC |
2-chloro-1-nitro-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10ClNO3/c1-6(2)14-8-5-3-4-7(9(8)10)11(12)13/h3-6H,1-2H3 |
Clave InChI |
XVRNJDAHMXATSJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1Cl)[N+](=O)[O-] |
SMILES canónico |
CC(C)OC1=CC=CC(=C1Cl)[N+](=O)[O-] |
Sinónimos |
Benzene, 2-chloro-1-(1-methylethoxy)-3-nitro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)





![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)


